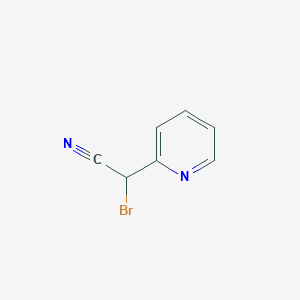

2-Bromo-2-(pyridin-2-yl)acetonitrile

Beschreibung

Eigenschaften

Molekularformel |

C7H5BrN2 |

|---|---|

Molekulargewicht |

197.03 g/mol |

IUPAC-Name |

2-bromo-2-pyridin-2-ylacetonitrile |

InChI |

InChI=1S/C7H5BrN2/c8-6(5-9)7-3-1-2-4-10-7/h1-4,6H |

InChI-Schlüssel |

JUZDAOKJRCDEDI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)C(C#N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction of 2-Bromopyridine with Cyanoacetate Esters

A widely cited method involves the nucleophilic substitution of 2-bromopyridine with ethyl cyanoacetate under basic conditions. Adapted from a patent describing the 4-pyridyl analog, this reaction proceeds via heating (60–90°C) in a polar aprotic solvent such as dimethylformamide (DMF). The general workflow includes:

-

Reaction Setup : Mixing 2-bromopyridine with ethyl cyanoacetate in a 1:1.2 molar ratio.

-

Heating : Maintaining the mixture at 80°C for 2–3 hours.

-

Workup : Extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and rotary evaporation.

Yields for the 4-pyridyl analog reached 87.5–89.8%, suggesting comparable efficiency for the 2-pyridyl variant under similar conditions.

Table 1: Optimization of Nucleophilic Substitution Parameters

| Temperature (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|

| 60 | 3.0 | DMF | 78.2 |

| 80 | 2.5 | DMF | 89.8 |

| 90 | 2.0 | DMF | 85.9 |

Role of Base and Solvent

The choice of base significantly impacts reactivity. Potassium carbonate (K₂CO₃) is preferred over weaker bases like triethylamine due to its ability to deprotonate ethyl cyanoacetate effectively. Solvents such as DMF enhance solubility of the aromatic substrate, while tetrahydrofuran (THF) may reduce side reactions at lower temperatures.

Metal-Catalyzed Cross-Coupling Methods

Palladium-Catalyzed Cyanation

Palladium-mediated reactions enable direct introduction of the cyano group. A protocol adapted from RSC publications involves:

-

Substrate Preparation : 2-Bromo-pyridine is treated with Zn(CN)₂ in the presence of Pd(PPh₃)₄.

-

Reaction Conditions : Heating at 120°C in DMF for 12 hours under inert atmosphere.

-

Isolation : Column chromatography (hexanes:ethyl acetate, 9:1) yields the product.

This method achieves ~75% yield but requires rigorous exclusion of moisture.

Copper-Mediated Coupling

Copper(I) iodide catalyzes the coupling of 2-bromopyridine with trimethylsilyl cyanide (TMSCN). Key steps include:

-

Catalyst Loading : 10 mol% CuI and 20 mol% 1,10-phenanthroline.

-

Solvent : Dimethyl sulfoxide (DMSO) at 100°C for 24 hours.

Directed Bromination of Pyridylacetonitrile Derivatives

Electrophilic Bromination

Direct bromination of 2-pyridylacetonitrile using N-bromosuccinimide (NBS) in acetic acid at 70°C for 6 hours introduces bromine at the α-position. The reaction mechanism involves radical intermediates, with yields up to 65%.

Critical Consideration :

-

Regioselectivity : The cyano group directs bromination to the adjacent carbon, minimizing polybromination.

-

Purification : Recrystallization from ethanol/water mixtures enhances purity.

Condensation and Cyclization Strategies

Knoevenagel Condensation

Reacting 2-pyridinecarbaldehyde with bromoacetonitrile in the presence of ammonium acetate yields the target compound. Conditions include:

-

Catalyst : Piperidine (5 mol%).

-

Solvent : Ethanol under reflux for 4 hours.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Practicality of Methods

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 89.8 | Low | High |

| Palladium-Catalyzed | 75.0 | High | Moderate |

| Directed Bromination | 65.0 | Medium | Low |

| Knoevenagel Condensation | 72.0 | Low | High |

Nucleophilic substitution emerges as the most scalable and cost-effective route, whereas palladium catalysis offers precision at higher costs .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Bromo-2-(pyridin-2-yl)acetonitrile serves as a valuable intermediate in the synthesis of biologically active compounds. Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of pharmacologically relevant molecules.

Case Study: Synthesis of Nicotinic Ligands

Research has demonstrated that derivatives of pyridine, including 2-bromo compounds, are crucial in developing nicotinic acetylcholine receptor ligands. These ligands have potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Table 1: Summary of Medicinal Applications

| Application Area | Description |

|---|---|

| Nicotinic Receptor Modulation | Development of selective agonists and antagonists for neurological conditions |

| Anticancer Agents | Used in synthesizing compounds that inhibit cancer cell proliferation |

| Inhibitors for Enzymatic Activity | Formation of inhibitors targeting specific enzymes involved in disease pathways |

Agrochemical Applications

The compound has been explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its reactivity allows it to form derivatives that can effectively target specific pests or weeds.

Case Study: Development of Pyridine-based Pesticides

Studies indicate that pyridine derivatives exhibit significant insecticidal activity. The incorporation of the bromine atom enhances the bioactivity and selectivity of these compounds against pests while minimizing toxicity to non-target organisms .

Synthetic Methodologies

As a versatile building block, this compound is utilized in various synthetic routes to create complex organic molecules.

Synthesis Techniques

The compound can be synthesized through the reaction of 2-bromopyridine with acetonitrile under specific conditions, allowing for further functionalization and modification.

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reactions | Various substituted pyridine derivatives |

| Coupling Reactions | Palladium-catalyzed cross-coupling | Biologically active heterocycles |

| Cyclization Reactions | Acidic conditions | Fused ring systems with biological activity |

Research and Development

Ongoing research continues to explore new applications and modifications of this compound. Recent studies focus on its role in synthesizing novel compounds with enhanced biological activities.

Case Study: Molecular Docking Studies

Recent investigations have employed molecular docking techniques to evaluate the binding affinity of synthesized derivatives against specific biological targets. This approach aids in understanding the structure-activity relationship (SAR) and optimizing lead compounds for further development .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The reactivity and applications of 2-bromo-2-(pyridin-2-yl)acetonitrile can be contextualized by comparing it to structurally related brominated nitriles and pyridine derivatives (Table 1).

Table 1: Key Properties of this compound and Analogs

Physical and Spectroscopic Properties

- Solubility : Pyridine-containing derivatives are generally more polar than phenyl analogs, improving solubility in polar aprotic solvents (e.g., THF, DMF).

- Collision Cross-Section : Mass spectrometry data for 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile predicts a collision cross-section of 146.4 Ų (M+H), which may correlate with its pyridine analog’s gas-phase behavior .

Q & A

Q. What are the recommended methods for synthesizing 2-Bromo-2-(pyridin-2-yl)acetonitrile, and how can purity be optimized?

Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, bromoacetonitrile derivatives can be synthesized via alkylation of pyridine precursors using brominated reagents. To ensure purity (>95%), column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended. Post-synthesis, purity validation should include HPLC (as described in ethanol/acetonitrile analysis frameworks) and melting point verification (compare with literature values, e.g., 123–126°C for structurally similar bromopyridine derivatives) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : Use and NMR to confirm the pyridinyl and acetonitrile moieties. For example, pyridinyl protons typically resonate at δ 7.5–8.5 ppm.

- IR : The nitrile group exhibits a sharp peak near 2250 cm.

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., 213.04 g/mol for CHBrN).

Crystallographic validation via SHELXL refinement (e.g., using SHELX-2018 for small-molecule structures) is advised for unambiguous structural confirmation .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points)?

Answer: Discrepancies may arise from polymorphic forms or impurities. Cross-validate using:

- DSC/TGA : To assess thermal stability and phase transitions.

- HPLC-PDA : Detect co-eluting impurities. For instance, acetonitrile/ethanol mixtures in radiopharmaceutical analyses achieved 99% purity thresholds using factorial design optimizations .

Advanced Research Questions

Q. What strategies are effective for functionalizing this compound in cross-coupling reactions?

Answer: The bromine atom is a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Pd-catalyzed coupling : Use Pd(PPh) with arylboronic acids in THF/water (80°C, 12h). Monitor reaction progress via TLC.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining yields >80%.

Post-functionalization, characterize using -NMR if fluorinated groups are introduced .

Q. How can computational methods aid in predicting reactivity or stability of this compound?

Answer:

- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.

- Molecular docking : Assess binding affinity with biological targets (e.g., enzymes with pyridinyl-binding pockets).

- Degradation modeling : Use Arrhenius equations to predict shelf-life under varying storage conditions (e.g., inert atmosphere vs. ambient) .

Q. What experimental design principles apply to optimizing reaction yields with this compound?

Answer: Employ a two-level factorial design to optimize variables (temperature, catalyst loading, solvent polarity). For example:

- Central Composite Design : Test 5–10 mol% Pd catalyst, 60–100°C, and solvent mixtures (DMF/EtOH).

- Response Surface Methodology : Maximize yield while minimizing byproducts. A study on ethanol/acetonitrile quantification achieved 99% resolution using similar DOE frameworks .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.